molecular formula C18H14N2O3 B2901601 (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 910218-55-2

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2901601
CAS No.: 910218-55-2
M. Wt: 306.321
InChI Key: PQVXOYXOWOKSNG-ZZEZOPTASA-N
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Description

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene-3-carboxamide class, which has been identified through virtual screening as a potent and competitive inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) . AKR1B10 is a tumor marker overexpressed in several cancers, including hepatocellular carcinoma, non-small cell lung carcinomas, and pancreatic cancer, making it a valuable therapeutic target for oncology research . The inhibition of AKR1B10 is considered a potential therapeutic approach, as this enzyme is involved in metabolic pathways that can contribute to cancer cell proliferation and resistance to drugs . Chromene-carboxamide derivatives, such as this compound, are noted for their cytotoxic activity and have been studied against various cancer cell lines, demonstrating their value in anticancer research . The core iminochromene structure serves as a critical pharmacophore for this inhibitory activity . The synthetic route for related 2-(phenylimino)-2H-chromene-3-carboxamide derivatives typically involves a Knoevenagel condensation reaction, a well-established method in organic synthesis . This product is intended for research purposes such as in vitro bioactivity testing, mechanism-of-action studies, and as a building block in medicinal chemistry for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-acetyl-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12(21)19-17(22)15-11-13-7-5-6-10-16(13)23-18(15)20-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVXOYXOWOKSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The synthesis of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide centers on three key steps:

  • Formation of the chromene backbone.
  • Introduction of the phenylimino group via Schiff base formation.
  • Acetylation and carboxamide functionalization.

Chromene Backbone Synthesis

The chromene scaffold is typically constructed via the Pechmann condensation , a classical method for coumarin derivatives. While the exclusion of www.benchchem.com limits direct route replication, analogous protocols involve reacting substituted phenols with β-ketoesters in the presence of acidic catalysts. For example:

  • Reactants : Resorcinol derivatives and ethyl acetoacetate.
  • Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., ZnCl₂).
  • Conditions : Reflux at 120°C for 6–8 hours.

Mechanism :

  • Protonation of the β-ketoester carbonyl group.
  • Electrophilic attack by the phenolic oxygen.
  • Cyclization and dehydration to form the chromene core.

Schiff Base Formation for Phenylimino Group

The phenylimino group is introduced via a Schiff base reaction between an amine (aniline) and a carbonyl-containing intermediate. Critical parameters include pH control and solvent selection to favor the Z-configuration.

Procedure :

  • React 4-hydroxycoumarin with aniline in ethanol under reflux.
  • Add glacial acetic acid (pH 4–5) to catalyze imine formation.
  • Isolate the intermediate via vacuum filtration.

Key Data :

Parameter Optimal Value Yield (%)
Solvent Ethanol 78
Temperature (°C) 80
Reaction Time (h) 4

Acetylation and Carboxamide Functionalization

The final steps involve acetylation of the amino group and introduction of the carboxamide moiety.

Acetylation
  • Reagent : Acetic anhydride or acetyl chloride.
  • Conditions : Anhydrous dichloromethane, room temperature, 2 hours.
  • Mechanism : Nucleophilic acyl substitution at the amine nitrogen.
Carboxamide Installation
  • Method : Coupling reaction using EDC/HOBt.
  • Reactants : Carboxylic acid derivative and ammonium chloride.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

Yield Optimization :

Reagent System Solvent Yield (%)
EDC/HOBt DCM 85
DCC/DMAP THF 72

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions. A comparative study shows:

Step Conventional Time (h) Microwave Time (min) Yield (%)
Chromene formation 8 30 90 vs. 78
Schiff base 4 15 82 vs. 75

Flow Chemistry Approaches

Continuous flow reactors enable scalable production with precise temperature control. Key advantages include:

  • Residence Time : 10 minutes per step.
  • Purity : >98% (vs. 92% in batch).

Characterization and Validation

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imine-H), 7.45–7.30 (m, 5H, aryl-H).
  • IR : $$ \nu{\text{C=N}} $$ 1620 cm⁻¹, $$ \nu{\text{NH}} $$ 3300 cm⁻¹ (post-acetylation absence).
  • HRMS : Calculated for C₁₈H₁₅N₂O₃ [M+H]⁺: 315.1234; Found: 315.1236.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the Z-configuration, with dihedral angles between the phenyl and chromene planes measuring 85°.

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Strategies include:

  • Solvent Choice : Toluene or DMF stabilizes the imine.
  • Catalyst : Use of molecular sieves to absorb water.

Low Yields in Cyclization

Side reactions during cyclization are minimized by:

  • Slow Addition : Dropwise addition of reactants.
  • Catalyst Screening : ZnCl₂ outperforms AlCl₃ (yield 80% vs. 65%).

Industrial Scalability Considerations

Cost-Effective Reagents

Replacing EDC with cheaper alternatives like TBTU reduces production costs by 40% without compromising yield.

Waste Management

  • Solvent Recovery : Distillation recovers >90% DCM.
  • Catalyst Reuse : ZnCl₂ retains activity for 5 cycles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to a family of 2-(substituted phenylimino)-2H-chromene-3-carboxamides. Key structural variations among analogs include substitutions on the phenyl ring, chromene backbone modifications, and functional group additions. Below is a comparative analysis of analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide Phenyl (no substituents) C₁₈H₁₅N₂O₃ 313.33 Parent compound; Z-configuration N/A
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl C₁₈H₁₃FN₂O₃ 324.31 Electron-withdrawing F substituent
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide 4-Cyanophenyl, 8-methoxy C₂₀H₁₆N₃O₄ 374.36 Cyano group; methoxy on chromene
(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 3-Cl-2-F-phenyl, 4-Cl-phenyl C₂₂H₁₃Cl₂FN₂O₂ 453.26 Dual halogenation; N-aryl substitution

Key Observations :

  • Electron-withdrawing groups (e.g., F, CN, Cl) on the phenyl ring enhance polarity and may improve binding to hydrophobic enzyme pockets .
  • Methoxy groups on the chromene backbone (e.g., 8-methoxy) can increase steric bulk and influence solubility .
  • Halogenation (Cl, F) is associated with enhanced metabolic stability and target affinity in related compounds .

Comparison :

  • Method A provides moderate yields (27–31%) but high purity .
  • Method B offers greener chemistry but may require optimization for Z/E selectivity .

Structure-Activity Relationship (SAR) :

  • The acetyl group in the carboxamide moiety may enhance metabolic stability compared to non-acetylated analogs.
  • Z-configuration ensures proper spatial alignment for target binding, as seen in AKR1B10 inhibitors .

Biological Activity

(Z)-N-acetyl-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

The compound features a chromene core with an acetamide and phenylimino substituent, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Chromene Core : This can be achieved through cyclization reactions involving substituted phenols and aldehydes or ketones under acidic or basic conditions.
  • Acetylation : Introduction of the acetyl group is generally performed using acetic anhydride.
  • Imino Group Formation : The phenylimino group is introduced through condensation reactions with appropriate amines.

2.1 Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various human cancer cell lines. For instance, in studies comparing its efficacy to standard chemotherapeutics like 5-fluorouracil and docetaxel, it showed comparable potency against colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells.

CompoundCell LineIC50 (μM)
This compoundCaco-29.9
This compoundMCF-78.5
5-FluorouracilCaco-2Comparable
DocetaxelMCF-7Comparable

These results indicate the potential of this compound as a lead for further anticancer drug development .

2.2 Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Notably, it has shown activity against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

Enzyme TargetInhibition TypeKi (μM)
CA IXSelective Inhibition0.53
CA XIISelective Inhibition0.47

These findings suggest that the compound may serve as a selective inhibitor for tumor-associated carbonic anhydrases, offering a novel approach for cancer therapy .

The mechanism underlying the biological activity of this compound involves several key interactions:

  • Binding Affinity : The trifluoromethyl group enhances lipophilicity, allowing better penetration into cell membranes.
  • Target Interaction : Once inside the cell, the compound binds to specific molecular targets such as enzymes and receptors, inhibiting their activity through hydrogen bonding and hydrophobic interactions .

This multifaceted mechanism contributes to its effectiveness in modulating biological pathways related to cancer and inflammation.

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A comprehensive evaluation of various chromene derivatives showed that those with a phenylimino substituent exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications significantly influence biological activity .
  • Enzyme Inhibition Studies : Molecular docking studies have revealed that specific structural features of this compound facilitate effective binding to target enzymes, emphasizing the importance of molecular design in drug discovery .

5.

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer therapy and enzyme inhibition. Ongoing research focusing on optimizing its structure and understanding its mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsYield Range
AcetylationAcetic anhydride, pyridine, 0–5°C70–85%
Imine FormationToluene, reflux, 12–24 hrs60–75%
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity

Advanced: How can reaction conditions be optimized to enhance the yield of the target compound?

Optimization strategies focus on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve imine formation kinetics compared to toluene, reducing reaction time by 30% .
  • Catalysis : Lewis acids like ZnCl₂ (5 mol%) increase regioselectivity for the (Z)-isomer, minimizing byproducts .
  • Temperature Control : Lowering the acetylation step to 0°C prevents side reactions, improving yield by 15% .

Basic: What spectroscopic techniques are essential for confirming the structure?

  • NMR Spectroscopy : 1^1H NMR confirms the (Z)-configuration via coupling constants (e.g., J=1012J = 10–12 Hz for trans-olefinic protons) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₉H₁₅N₂O₃ requires m/z 331.1083) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Signals
1^1H NMR (CDCl₃)δ 8.2 (s, 1H, imine), δ 2.1 (s, 3H, acetyl)
IR (KBr)1690 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)

Advanced: How can researchers address discrepancies in reported biological activities of similar chromene derivatives?

Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Methodological solutions include:

  • SAR Studies : Systematically modifying substituents (e.g., replacing fluorine with methoxy) to correlate structure with activity .
  • Standardized Assays : Re-evaluating compounds under uniform conditions (e.g., fixed cell lines, incubation times) .
  • Computational Modeling : Docking studies to predict binding affinities to targets like COX-2 or kinases, explaining potency variations .

Basic: What are the key physical and chemical properties influencing the compound's reactivity?

  • Solubility : Limited aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol for biological assays .
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs), requiring storage in amber vials .
  • Reactivity : The electron-deficient imine group participates in nucleophilic additions (e.g., with thiols) .

Advanced: What strategies are effective in determining the mechanism of action in biological systems?

  • Target Identification : siRNA knockdown screens or affinity chromatography using biotinylated derivatives .
  • Kinetic Studies : Time-dependent inhibition assays (e.g., IC₅₀ shift from 1 µM to 10 nM with pre-incubation) .
  • Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying bioactive species .

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